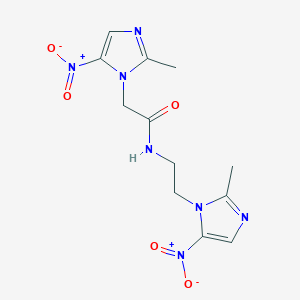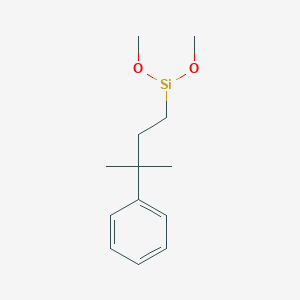
ジメトキシ(3-メチル-3-フェニルブチル)シラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxy(3-methyl-3-phenylbutyl)silane is an organosilicon compound with the molecular formula C12H20O2Si It is a silane derivative characterized by the presence of two methoxy groups and a 3-methyl-3-phenylbutyl group attached to the silicon atom
科学的研究の応用
Dimethoxy(3-methyl-3-phenylbutyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and stability.
Industrial Chemistry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
準備方法
Synthetic Routes and Reaction Conditions
Dimethoxy(3-methyl-3-phenylbutyl)silane can be synthesized through a hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:
R-CH=CH2+H-Si(OCH3)2-R’→R-CH2-CH2-Si(OCH3)2-R’
In this case, R represents the 3-methyl-3-phenylbutyl group, and R’ represents the methoxy groups.
Industrial Production Methods
Industrial production of dimethoxy(3-methyl-3-phenylbutyl)silane typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Dimethoxy(3-methyl-3-phenylbutyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the removal of water or alcohol by-products.
Substitution: Various nucleophiles can be used to replace the methoxy groups, such as halides or amines.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with different functional groups.
作用機序
The mechanism by which dimethoxy(3-methyl-3-phenylbutyl)silane exerts its effects is primarily through the formation of siloxane bonds. The methoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or silanes to form siloxane linkages. This process is catalyzed by acids or bases and can occur under mild conditions. The resulting siloxane bonds are strong and stable, contributing to the compound’s utility in various applications.
類似化合物との比較
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethoxy(dimethyl)silane
- Trimethoxy(phenyl)silane
Uniqueness
Dimethoxy(3-methyl-3-phenylbutyl)silane is unique due to the presence of the 3-methyl-3-phenylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or stability is required. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.
特性
InChI |
InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJITVWBYRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724620 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-33-1 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
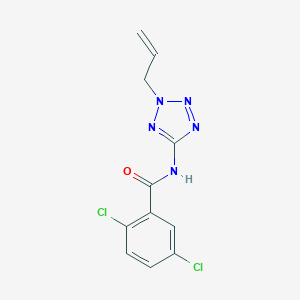
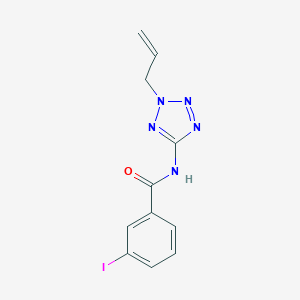
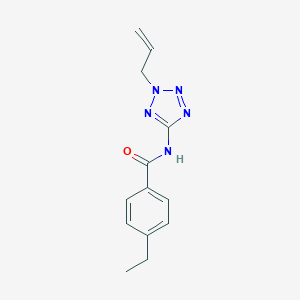
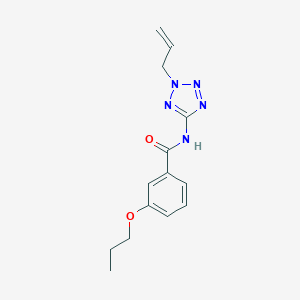
![2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE](/img/structure/B235110.png)
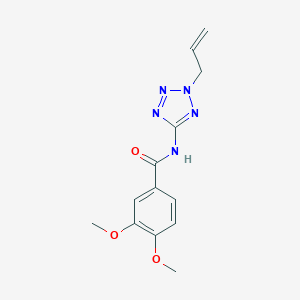
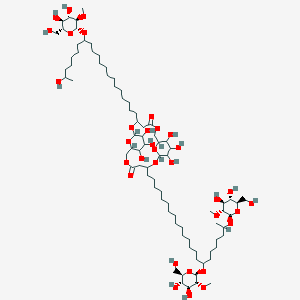
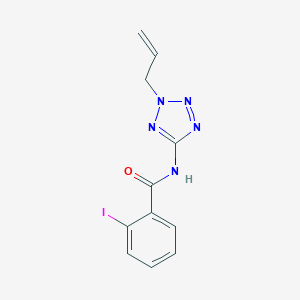
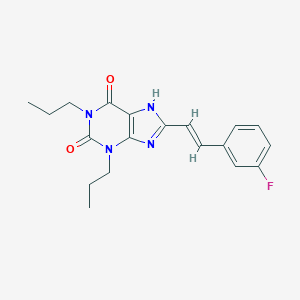
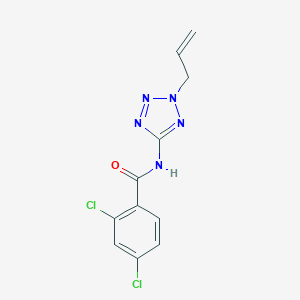
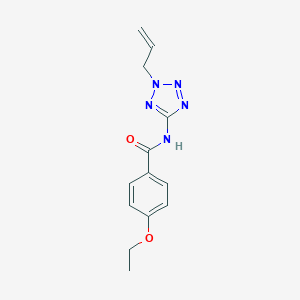
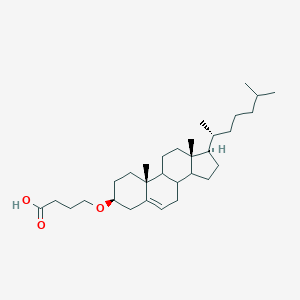
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
